molecular formula C12H14O2 B1616134 ((o-Allylphenoxy)methyl)oxirane CAS No. 4638-04-4

((o-Allylphenoxy)methyl)oxirane

Cat. No. B1616134
CAS RN: 4638-04-4
M. Wt: 190.24 g/mol
InChI Key: XENMLDGAMXHYMH-UHFFFAOYSA-N
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Description

((o-Allylphenoxy)methyl)oxirane, also known as allylphenoxymethyl oxirane, is an organic compound. It is a type of oxirane, which is a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons .


Synthesis Analysis

The synthesis of oxiranes, including ((o-Allylphenoxy)methyl)oxirane, often involves the oxidation of an alkene . A series of heteroaryl-substituted oxiranes were synthesized in good yields by epoxidation of Baylis–Hillman adducts .


Molecular Structure Analysis

Oxiranes, including ((o-Allylphenoxy)methyl)oxirane, are three-membered ring structures in which one of the vertices is an oxygen and the other two are carbons . The molecular weight of ((o-Allylphenoxy)methyl)oxirane is 190.24 g/mol.


Chemical Reactions Analysis

Oxiranes, such as ((o-Allylphenoxy)methyl)oxirane, are very reactive electrophiles due to the substantial ring strain that is relieved when the ring opens upon nucleophilic attack . Ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .

properties

IUPAC Name

2-[(2-prop-2-enylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMLDGAMXHYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((o-Allylphenoxy)methyl)oxirane

CAS RN

4638-04-4
Record name 2-[[2-(2-Propen-1-yl)phenoxy]methyl]oxirane
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Record name ((o-Allylphenoxy)methyl)oxirane
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Record name [(o-allylphenoxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

The title compound was synthesized from 2-allylphenol and epichlorohydrin by the method of Brandstrom et al. (Chem. Abs. 72, 12342n).
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Synthesis routes and methods II

Procedure details

This allyl phenyl ether was introduced into an autoclave and held at 200° C. for 5 hours with stirring. In this stage, a rearrangement reaction occurred to obtain 2-allylphenol. Into a reaction vessel, 134 g (1 mol) of the 2-allylphenol and 1.3 g of a boron trifluoride ether complex as a catalyst were introduced. In a nitrogen atmosphere, the contents were heated to 100° C. with stirring, and epichlorohydrin was added dropwise thereto in an amount of 1 mol per mole of the 2-allylphenol, with stirring the contents and maintaining that temperature. Thereafter, 100 g of 48% aqueous sodium hydroxide solution was added dropwise thereto at 60° C., and the resultant mixture was aged at 60° C. for 2 hours. Subsequently, 400 g of water was added thereto, and this mixture was stirred at 80° C. for 30 minutes and then allowed to stand still at 80° C. for 1 hour. The lower layer (aqueous layer) which had separated was removed, followed by dehydration at 100° C. under vacuum to obtain 2-allylphenyl glycidyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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